
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine, also known as MBPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBPP has been reported to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mechanism of Action
The exact mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is not fully understood. However, it has been suggested that 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine may act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to the antipsychotic and antidepressant effects of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine.
Biochemical and Physiological Effects:
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These biochemical and physiological effects may contribute to the therapeutic effects of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is its broad range of pharmacological activities, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to have a low toxicity profile in animal models. However, one of the limitations of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine. One of the areas of interest is the development of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine and its potential therapeutic applications in the treatment of neuropsychiatric disorders.
In conclusion, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is a promising compound with potential therapeutic applications in the treatment of various neuropsychiatric disorders. The synthesis method of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is relatively simple and the compound exhibits a broad range of pharmacological activities. Further research is needed to fully understand the mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine and to develop derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine involves the reaction of 1-(2-methyl-2-buten-1-yl)piperazine with benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions with anhydrous ethanol as the solvent. The product is obtained in good yield and can be purified using column chromatography.
Scientific Research Applications
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. In animal models, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been reported to improve cognitive function and memory.
properties
IUPAC Name |
1-[(E)-2-methylbut-2-enyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-3-14(2)13-16-9-11-17(12-10-16)15-7-5-4-6-8-15/h3-8H,9-13H2,1-2H3/b14-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIKVFFRQRTXKP-LZWSPWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

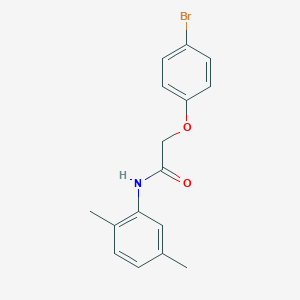
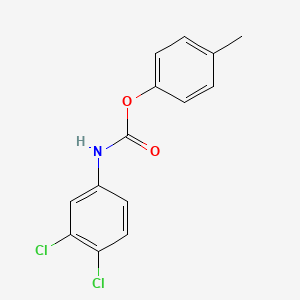
![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)
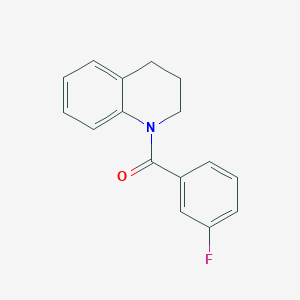

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)
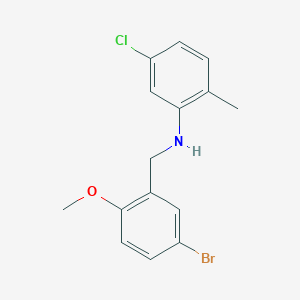

![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
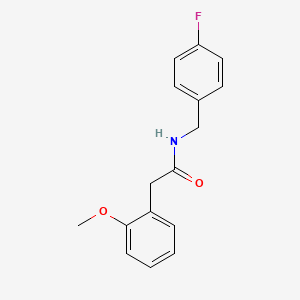
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)